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The emergence of multidrug-resistant (MDR) bacteria constitutes a formidable challenge to
global public health. The development of novel antibiotic adjuvants, particularly B-lactamase
inhibitors, is a critical strategy to preserve the efficacy of existing 3-lactam antibiotics.
Funobactam (formerly XNW4107), a novel diazabicyclooctane (-lactamase inhibitor, is
currently in late-stage clinical development in combination with imipenem/cilastatin. This guide
provides a comprehensive head-to-head comparison of Funobactam with established and
contemporary antibiotic adjuvants, supported by available preclinical and clinical data.

Overview of Funobactam

Funobactam is a potent inhibitor of Ambler class A, C, and D serine -lactamases.[1] Its
combination with the carbapenem antibiotic imipenem (and the renal dehydropeptidase
inhibitor cilastatin) aims to restore imipenem's activity against a broad spectrum of
carbapenem-resistant Gram-negative bacteria.

In Vitro Efficacy: A Comparative Snapshot

The in vitro potency of Funobactam in combination with imipenem has been evaluated against
a range of multidrug-resistant pathogens. The addition of Funobactam leads to a significant
reduction in the minimum inhibitory concentrations (MICs) of imipenem.

Table 1: Comparative In Vitro Activity (MIC) of Imipenem/Funobactam and Comparators
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Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested

isolates.

Head-to-Head In Vivo Efficacy

A crucial assessment of a new antibiotic adjuvant is its performance in preclinical infection

models compared to existing therapies. A neutropenic murine thigh infection model has been

utilized to compare the in vivo efficacy of the human-simulated regimen (HSR) of

imipenem/funobactam with other commercially available B-lactam/3-lactamase inhibitor

combinations against serine carbapenemase-producing Klebsiella pneumoniae.

Table 2: Comparative In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model against

KPC-producing K. pneumoniae
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Note: KPC = Klebsiella pneumoniae carbapenemase. CFU = Colony Forming Units. Stasis
indicates no net change in bacterial count.

The data indicates that while imipenem/funobactam demonstrates potent in vivo efficacy,
achieving stasis against KPC-producing K. pneumoniae, the ceftazidime/avibactam
combination showed a greater bactericidal effect in this specific preclinical model.[4] Against
multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa, the
imipenem/funobactam HSR produced a >1-log kill against the majority of isolates tested.[1][3]

[5]

Clinical Trials: The Ultimate Head-to-Head Test

The most definitive comparison comes from randomized controlled clinical trials. A multicenter,
randomized, double-blind, comparative Phase 3 clinical study (NCT05204368) is underway to
directly evaluate the efficacy and safety of intravenous imipenem/cilastatin/funobactam
against imipenem/cilastatin/relebactam in adult patients with hospital-acquired or ventilator-
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associated bacterial pneumonia.[6] The results of this trial will be pivotal in defining the clinical
positioning of Funobactam relative to relebactam.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of imipenem/funobactam and comparator agents is determined using the
broth microdilution method as recommended by the Clinical and Laboratory Standards Institute
(CLSI)).

Preparation

Serial Dilutions of Antibiotics +/- Funobactam

Assay

MIC = Lowest Concentration with No Visible Growth

Visually Inspect for Growth

Cation-Adjusted Mueller-Hinton Broth -l Inoculate Microtiter Plate Wells ‘4" Incubate at 35°C for 16-20 hours }»4!'
'

]

Click to download full resolution via product page

Workflow for MIC Determination.

Neutropenic Murine Thigh Infection Model

This in vivo model is a standard for evaluating the efficacy of antimicrobial agents.

¢ Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of
cyclophosphamide.

 Infection: Mice are inoculated intramuscularly in the thigh with a standardized bacterial

suspension.
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+ Treatment: Human-simulated regimens of the test compounds (e.g., imipenem/funobactam)
and comparators are administered, typically intravenously or subcutaneously, at specified
intervals to mimic human plasma concentration-time profiles.

o Assessment: At 24 hours post-infection, mice are euthanized, and the thighs are
homogenized to determine the bacterial load (CFU/thigh). The change in bacterial count from

the start of therapy is the primary endpoint.

Model Setup

Induce Neutropenia
(Cyclophosphamide)

Intramuscular Thigh Infection
(Bacterial Suspension)

Treatment Phase

Administer Human-Simulated Regimens

(e.g., Imipenem/Funobactam vs. Comparators)

Endpointv Analysis
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y
(Homogenize Thigh Tissue)

Quantify Bacterial Load
(CFU/thigh)
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Murine Thigh Infection Model Workflow.

Mechanism of Action: A Logical Comparison

Funobactam, like avibactam and relebactam, is a diazabicyclooctane derivative. These
inhibitors function as non-f3-lactam -lactamase inhibitors. In contrast, older adjuvants like
clavulanic acid and sulbactam are themselves B-lactams and act as "suicide inhibitors," being
irreversibly inactivated upon binding to the B-lactamase. Vaborbactam is distinct, belonging to

the class of boronic acid inhibitors.

Funobactam / Avibactam / Relebactam Clavulanic Acid / Sulbactam Vaborbactam
(Diazabicyclooctanes) (B-Lactam Inhibitors) (Boronic Acid Inhibitor)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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